(1,4-Dinitrosopiperazin-2-YL)methanol (1,4-Dinitrosopiperazin-2-YL)methanol
Brand Name: Vulcanchem
CAS No.: 122323-85-7
VCID: VC20824863
InChI: InChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2
SMILES: C1CN(C(CN1N=O)CO)N=O
Molecular Formula: C5H10N4O3
Molecular Weight: 174.16 g/mol

(1,4-Dinitrosopiperazin-2-YL)methanol

CAS No.: 122323-85-7

Cat. No.: VC20824863

Molecular Formula: C5H10N4O3

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

(1,4-Dinitrosopiperazin-2-YL)methanol - 122323-85-7

Specification

CAS No. 122323-85-7
Molecular Formula C5H10N4O3
Molecular Weight 174.16 g/mol
IUPAC Name (1,4-dinitrosopiperazin-2-yl)methanol
Standard InChI InChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2
Standard InChI Key FBPYJSMBKYZRJE-UHFFFAOYSA-N
SMILES C1CN(C(CN1N=O)CO)N=O
Canonical SMILES C1CN(C(CN1N=O)CO)N=O

Introduction

Chemical Identity and Structural Characteristics

(1,4-Dinitrosopiperazin-2-YL)methanol is an organic compound belonging to the broader class of substituted piperazines. The chemical identity of this compound is well-established through several key identifiers and structural parameters that allow for its precise characterization within chemical databases and literature.

Basic Identifiers

Physical and Chemical Properties

The physical and chemical properties of (1,4-dinitrosopiperazin-2-yl)methanol are crucial for understanding its behavior in various environments and applications. These properties dictate how the compound interacts with other substances, its stability under different conditions, and its potential uses in research and industrial settings.

Chemical Reactivity

The chemical reactivity of (1,4-dinitrosopiperazin-2-yl)methanol can be anticipated based on its functional groups. The nitroso groups (-N=O) attached to the piperazine ring are known to be chemically reactive and can participate in various transformations. These groups can undergo reduction reactions, act as electrophiles in certain contexts, and potentially engage in coordination with metal centers. The hydroxyl group of the methanol substituent provides a site for potential esterification, oxidation, or other transformations typical of primary alcohols. The tertiary amine functionality within the piperazine ring contributes to the compound's potential to act as a base or nucleophile in appropriate reaction conditions.

Structural Comparison with Related Compounds

To better understand the unique properties of (1,4-dinitrosopiperazin-2-yl)methanol, it is valuable to compare it with structurally related compounds, particularly its parent compound and other piperazine derivatives with similar functional groups.

Comparison with Parent Compound

To provide a comprehensive reference for researchers interested in (1,4-dinitrosopiperazin-2-yl)methanol, the following data tables compile key information about the compound's identity, properties, and structural features.

Chemical Identification Data

ParameterValue
Compound Name(1,4-dinitrosopiperazin-2-yl)methanol
CAS Registry Number122323-85-7
Molecular FormulaC5H10N4O3
Molecular Weight174.16 g/mol
PubChem Compound ID14288868
Synonyms2-Piperazinemethanol,1,4-dinitroso-(9CI)

Structural Representation Data

Representation TypeValue
Standard InChIInChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2
Standard InChIKeyFBPYJSMBKYZRJE-UHFFFAOYSA-N
SMILESC1CN(C(CN1N=O)CO)N=O
Canonical SMILESC1CN(C(CN1N=O)CO)N=O

Comparison with Related Compound

Parameter(1,4-dinitrosopiperazin-2-yl)methanolPiperazine, 1,4-dinitroso-
Molecular FormulaC5H10N4O3 C4H8N4O2
Molecular Weight174.16 g/mol 144.1319 g/mol
CAS Registry Number122323-85-7 140-79-4
Melting PointNot available in search results429.15 K (≈156°C)
Enthalpy of SublimationNot available in search results101 ± 0.8 kJ/mol
Structural DifferenceContains methanol substituent at position 2No substituents on the piperazine ring

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